2-Isocyanatobenzofuran
Overview
Description
2-Isocyanatobenzofuran is a heterocyclic organic compound with the molecular formula C9H5NO2. It is characterized by a benzofuran ring fused with an isocyanate group at the second position.
Scientific Research Applications
2-Isocyanatobenzofuran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
2-Isocyanatobenzofuran is a derivative of benzofuran, a class of compounds that have been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to be active towards different clinically approved targets .
Mode of Action
Benzofuran derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities, making them suitable structures for drug discovery .
Action Environment
It is known that the structural features of benzofuran derivatives make them a privileged structure in the field of drug discovery .
Biochemical Analysis
Cellular Effects
It is crucial to understand how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Isocyanatobenzofuran remains largely unexplored. Future studies should focus on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanatobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzofuran with phosgene or its derivatives, leading to the formation of the isocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form complex cyclic structures.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Dienes: Participate in cycloaddition reactions under thermal or catalytic conditions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Cyclic Compounds: Formed from cycloaddition reactions.
Comparison with Similar Compounds
2-Isocyanatobenzothiophene: Similar structure but contains a sulfur atom instead of oxygen.
2-Isocyanatobenzimidazole: Contains an imidazole ring fused with the benzene ring.
2-Isocyanatoindole: Contains an indole ring fused with the benzene ring.
Uniqueness: 2-Isocyanatobenzofuran is unique due to the presence of the oxygen atom in the furan ring, which imparts distinct electronic and steric properties compared to its sulfur and nitrogen analogs.
Properties
IUPAC Name |
2-isocyanato-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYVIYSCDQUNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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